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Compound of Interest

Compound Name:
1-(Bromomethyl)-4-

(methylsulfonyl)benzene

Cat. No.: B1295055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile reagent, 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This compound serves as a

key building block in the synthesis of a variety of pharmaceutical and agrochemical

compounds. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-

withdrawing methylsulfonyl moiety, makes it a valuable intermediate for introducing the 4-

(methylsulfonyl)benzyl group into target molecules. This guide presents available spectroscopic

data to aid in the identification and characterization of this compound and details a common

synthetic route.

Spectroscopic Data
The following tables summarize the available spectroscopic data for 1-(Bromomethyl)-4-
(methylsulfonyl)benzene. Due to the limited availability of complete experimental spectra for

this specific compound in public databases, data from closely related structural analogs are

included for comparative purposes where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment
Data
Source

7.95 Doublet (d) 8.4 2H
Aromatic (H-

2, H-6)

Experimental

Data

7.61 Doublet (d) 8.4 2H
Aromatic (H-

3, H-5)

Experimental

Data

4.53 Singlet (s) - 2H -CH₂Br
Experimental

Data

3.08 Singlet (s) - 3H -SO₂CH₃
Experimental

Data

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

Note: Experimental ¹³C NMR data for 1-(Bromomethyl)-4-(methylsulfonyl)benzene is not

readily available. The following are predicted values and data from a structurally similar

compound, 4-Methylbenzyl bromide, for reference.

Chemical Shift (δ) ppm
Assignment (Predicted for
Target)

Data Source

~145 C-4 (ipso to -SO₂CH₃) Prediction

~139 C-1 (ipso to -CH₂Br) Prediction

~130 C-3, C-5 Prediction

~128 C-2, C-6 Prediction

~44 -SO₂CH₃ Prediction

~32 -CH₂Br Prediction

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Analog-Based)
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Note: An experimental FT-IR spectrum for 1-(Bromomethyl)-4-(methylsulfonyl)benzene is

not readily available. The following table lists characteristic absorption bands based on the

functional groups present and data from a similar compound, 4-(Bromomethyl)benzenesulfonyl

chloride.

Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium-Weak Aromatic C-H Stretch

~2900-3000 Weak
Aliphatic C-H Stretch (-CH₂-, -

CH₃)

~1590, ~1480 Medium-Weak Aromatic C=C Stretch

~1320, ~1150 Strong
Asymmetric and Symmetric

SO₂ Stretch

~1210 Strong C-Br Stretch

~820 Strong
p-Disubstituted Benzene C-H

Bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)

Note: The following data is based on predicted fragmentation patterns for 1-(Bromomethyl)-4-
(methylsulfonyl)benzene under Electron Ionization (EI).

m/z Proposed Fragment Ion

248/250 [M]⁺ (Molecular ion with Br isotopes)

169 [M - Br]⁺

155 [M - SO₂CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
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Detailed methodologies for the synthesis and spectroscopic characterization of 1-
(Bromomethyl)-4-(methylsulfonyl)benzene are provided below.

Synthesis of 1-(Bromomethyl)-4-
(methylsulfonyl)benzene
A common route for the synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene involves

the bromination of (4-(methylsulfonyl)phenyl)methanol.

Materials:

(4-(methylsulfonyl)phenyl)methanol

Triethylamine

Methanesulfonyl chloride

Lithium bromide

Acetone

Dichloromethane

Anhydrous sodium sulfate

Water

Procedure:

A solution of (4-(methylsulfonyl)phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in

acetone is cooled to 0 °C.

Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution at 0 °C. The

mixture is stirred for 30 minutes at this temperature.

The reaction mixture is filtered, and lithium bromide (5.0 eq) is added to the filtrate at 0 °C.
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The resulting mixture is stirred at 0 °C for 5 minutes and then allowed to warm to room

temperature, with stirring continued for 1.5 hours.

The mixture is filtered again, and the filtrate is concentrated under reduced pressure.

The residue is diluted with water and extracted with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated to yield 1-(bromomethyl)-4-(methylsulfonyl)benzene as a white solid.

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: A small amount of the purified solid is dissolved in deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Standard acquisition parameters are used, typically with a 90° pulse

and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each

unique carbon atom.

FT-IR Spectroscopy:

Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide

(KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g.,

dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and

pressing it into a disc.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry:

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is used for analysis.

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

Ionization: The sample is ionized using a standard electron energy of 70 eV.

Analysis: The resulting fragments are separated by a mass analyzer (e.g., quadrupole) and

detected to generate the mass spectrum.

Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of 1-
(Bromomethyl)-4-(methylsulfonyl)benzene.
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Reaction Setup

Bromination

Workup and Purification

Dissolve (4-(methylsulfonyl)phenyl)methanol
and triethylamine in acetone

Cool to 0 °C

Add methanesulfonyl chloride dropwise

Stir for 30 min at 0 °C

Filter the reaction mixture

Reaction completion

Add lithium bromide

Stir at 0 °C for 5 min,
then warm to RT and stir for 1.5 h

Filter the mixture

Reaction completion

Concentrate the filtrate

Dilute with water

Extract with dichloromethane

Dry organic layer with Na₂SO₄

Concentrate to yield product
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Synthesis of Kinase Inhibitor

Kinase Signaling Pathway Inhibition

1-(Bromomethyl)-4-
(methylsulfonyl)benzene

Nucleophilic Substitution

Heterocyclic Core
(e.g., pyrimidine, quinazoline)

Final Kinase Inhibitor

Target Kinase
(e.g., EGFR, Abl)

Binds to ATP-binding site

Phosphorylated Substrate

Phosphorylation

ATP Substrate Protein

Downstream Cellular Response
(e.g., proliferation, survival)

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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